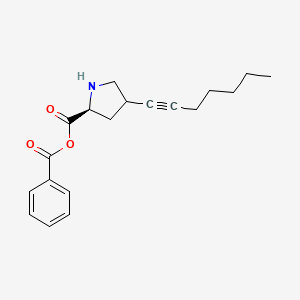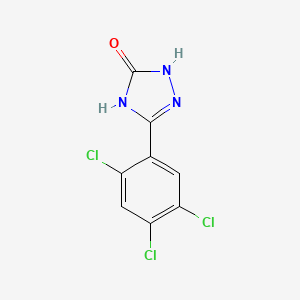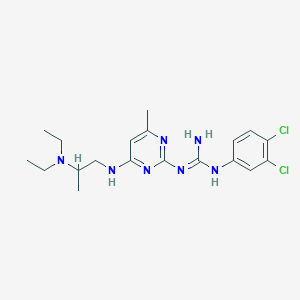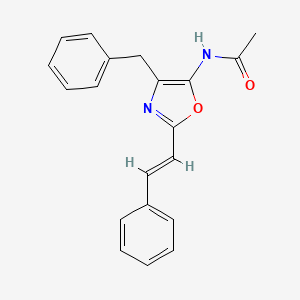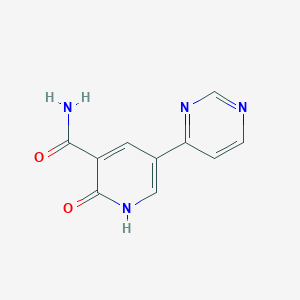
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features both pyrimidine and dihydropyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with dihydropyridine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine and dihydropyridine derivatives, such as:
- 2-Thioxopyrimidine derivatives
- Pyrimidine-6-carboxylate derivatives
- Dihydropyridine analogs
Uniqueness
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of pyrimidine and dihydropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
| 80390-99-4 | |
Molekularformel |
C10H8N4O2 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
2-oxo-5-pyrimidin-4-yl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c11-9(15)7-3-6(4-13-10(7)16)8-1-2-12-5-14-8/h1-5H,(H2,11,15)(H,13,16) |
InChI-Schlüssel |
PPUQEUSRVRLALR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1C2=CNC(=O)C(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


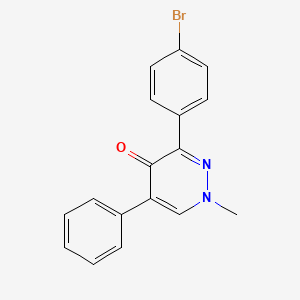

![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)
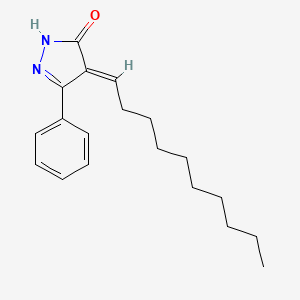

![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
